Product packaging for Sepimostat dimethanesulfonate(Cat. No.:)

Sepimostat dimethanesulfonate

Cat. No.: B1235853
M. Wt: 565.6 g/mol
InChI Key: ICYICMXERRTCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Sepimostat (B35193) Dimethanesulfonate within Serine Protease Inhibitors Research

Sepimostat dimethanesulfonate is classified as an amidine-containing synthetic serine protease inhibitor. mdpi.comnih.govresearchgate.net Serine protease inhibitors are a class of molecules that reversibly or irreversibly inactivate serine proteases, a large family of enzymes involved in a vast array of physiological and pathological processes. The development and study of synthetic inhibitors like sepimostat are crucial for understanding the roles of these proteases and for developing potential therapeutic agents.

Sepimostat is structurally very similar to other synthetic serine protease inhibitors, most notably nafamostat (B1217035). nih.gov Both compounds share a (6-carbamimidoylnaphthalen-2-yl) benzoate (B1203000) core. nih.gov Research studies often compare the activity of sepimostat to nafamostat, as well as other inhibitors like gabexate (B1204611) and camostat (B1201512), to elucidate specific structure-activity relationships and mechanisms of action. mdpi.comnih.govresearchgate.net While nafamostat is utilized clinically for conditions like acute pancreatitis, the development of sepimostat was discontinued (B1498344) for reasons that have not been publicly disclosed. mdpi.com Despite this, both compounds continue to be valuable tools in pharmacological research. mdpi.comnih.gov

Overview of Early Pharmacological Characterization of this compound

The initial pharmacological exploration of sepimostat, an orally active derivative of nafamostat, focused on its potential as a treatment for pancreatitis. mdpi.com Studies in experimental animal models of pancreatitis demonstrated that sepimostat had significant activity in this area. mdpi.comnih.gov

Later research, however, uncovered a different and significant pharmacological profile for the compound. A key study identified both sepimostat and nafamostat as novel neuroprotective agents. nih.gov This discovery was made using a rat model of retinal excitotoxicity, highlighting the compound's potential to protect neurons from damage induced by overstimulation. mdpi.comnih.gov This neuroprotective activity is not shared by all structurally related serine protease inhibitors; for instance, gabexate and camostat did not show similar protective effects in the same retinal degeneration model. researchgate.net

Significance of this compound as a Research Tool for Ion Channels and Receptors

This compound has emerged as a significant research tool for investigating the function and modulation of ion channels and receptors, particularly N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). nih.govresearchgate.netbiosynth.com It is a peptide that functions as an inhibitor of these proteins and is used to study protein interactions and pharmacology. biosynth.com

Research has shown that sepimostat exhibits neuroprotective activity through its antagonism of the NR2B subunit of the NMDA receptor. medchemexpress.comtargetmol.com Specifically, it acts at the ifenprodil-binding site of the NR2B subunit, inhibiting the binding of [3H]ifenprodil with a Ki value of 27.7 µM. medchemexpress.comresearchgate.nettargetmol.com The neuroprotective effects of sepimostat can be suppressed by spermidine, a polyamine that modulates the NR2B subunit. researchgate.net

Detailed electrophysiological studies using the patch-clamp technique have further elucidated the complex mechanism by which sepimostat inhibits NMDA receptors. nih.gov In rat hippocampal CA1 pyramidal neurons, sepimostat inhibited native NMDA receptors with an IC50 of 3.5 ± 0.3 µM at a holding voltage of -80 mV. nih.govnih.gov Its action is characterized by a complex, dual mechanism:

Voltage-Dependent Inhibition : At hyperpolarized membrane potentials (e.g., -80 mV), the inhibitory effect is strongly voltage-dependent. nih.gov This is characteristic of an open channel block, where the molecule physically enters and occludes the ion channel pore. nih.govnih.gov The presence of pronounced tail currents and overshoots in response to the drug's application provides evidence for a "foot-in-the-door" mechanism. mdpi.comnih.govnih.gov This means the sepimostat molecule prevents the channel from closing once it has bound. mdpi.commdpi.com

Voltage-Independent Inhibition : At depolarized voltages, a voltage-independent component of inhibition becomes more apparent. nih.gov This inhibition is non-competitive, suggesting it occurs at a superficial, allosteric site rather than competing with the agonist binding site. nih.govnih.gov

Sepimostat also inhibits ASICs, which are proton-activated ion channels. researchgate.net In rat striatal interneurons, sepimostat inhibited pH 6.5-induced currents with an IC50 value of 2.4 ± 0.3 μM. researchgate.net This inhibition was also found to be voltage-dependent, suggesting a pore-blocking mechanism similar to its action on NMDA receptors. researchgate.net

The table below summarizes the key inhibitory activities of this compound on various receptors and channels as documented in research literature.

TargetInhibitory ValueCell/Tissue TypeComments
NMDA Receptor (NR2B Subunit)Ki: 27.7 µMFractionated rat brain membranesInhibition of [3H]ifenprodil binding. medchemexpress.comresearchgate.nettargetmol.com
Native NMDA ReceptorsIC50: 3.5 ± 0.3 µMRat hippocampal CA1 pyramidal neuronsMeasured at -80 mV holding voltage. nih.govnih.gov
Acid-Sensing Ion Channels (ASICs)IC50: 2.4 ± 0.3 µMRat giant striatal interneuronsInhibition of pH 6.5-induced currents at -80 mV. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N5O8S2 B1235853 Sepimostat dimethanesulfonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N5O8S2

Molecular Weight

565.6 g/mol

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate;methanesulfonic acid

InChI

InChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4)

InChI Key

ICYICMXERRTCPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N

Synonyms

6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate
FUT 187
FUT-187
sepimostate mesilate

Origin of Product

United States

Molecular Mechanisms of Action and Target Identification of Sepimostat Dimethanesulfonate

Elucidation of N-methyl-D-aspartate (NMDA) Receptor Antagonism

Sepimostat (B35193) functions as an antagonist of NMDA receptors, a class of ionotropic glutamate (B1630785) receptors that, when overactivated, can lead to excitotoxicity and neuronal damage. wikipedia.orgmdpi.com The compound reversibly inhibits the currents passing through NMDA receptor channels in a concentration-dependent manner. nih.gov Studies on native NMDA receptors in rat hippocampal CA1 pyramidal neurons have shown that sepimostat is an effective inhibitor, acting as an open channel blocker. nih.govnih.govdntb.gov.ua This antagonism is not straightforward, exhibiting a multifaceted interaction with the receptor's ion channel. nih.gov

The neuroprotective effects of sepimostat have been linked to its antagonism of NMDA receptors containing the NR2B subunit. medchemexpress.commedchemexpress.com NMDA receptors are typically heteromeric complexes, with the combination of subunits (primarily GluN1, GluN2A, and GluN2B in the CA1 region of the hippocampus) dictating their physiological and pharmacological properties. nih.govmdpi.com While some research points to a mechanism involving NR2B-containing receptors, experimental data also suggests that sepimostat can inhibit both NR2B-containing and NR2B-lacking NMDA receptors. nih.govmdpi.com This is supported by the observation that high concentrations of sepimostat can achieve practically full inhibition of NMDA receptor currents in cells known to express both receptor subtypes. nih.gov

Sepimostat exhibits neuroprotective activity through its antagonistic action at the ifenprodil-binding site located on the amino-terminal domain of the NR2B subunit. medchemexpress.commedchemexpress.comnih.gov Ifenprodil (B1662929) is a well-characterized noncompetitive antagonist that is highly selective for NR2B-containing NMDA receptors. nih.govnih.gov Sepimostat has been shown to inhibit the binding of [3H]ifenprodil to rat brain membranes, confirming its interaction with this specific allosteric modulatory site. mdpi.com This interaction is characterized by a micromolar affinity. medchemexpress.commdpi.com

Binding Affinity of Sepimostat for the Ifenprodil Site
ParameterValueReference
Ki (inhibition of Ifenprodil binding)27.7 µM medchemexpress.com
IC50 (inhibition of [3H]ifenprodil binding)29.8 µM mdpi.com

The kinetics of sepimostat's inhibition of NMDA receptors are intricate, characterized by a dual mechanism of action. nih.govnih.gov It acts as a "foot-in-the-door" open channel blocker, meaning it enters and occludes the ion channel when it is in the open state and prevents the channel from closing. nih.govnih.gov This is evidenced by the observation of pronounced tail currents and overshoots in patch-clamp recordings. nih.govnih.govdntb.gov.ua The inhibition is also agonist-dependent but non-competitive; increasing the concentration of the agonist NMDA attenuates the inhibition, but does not eliminate it, which distinguishes its action from classical competitive antagonists like D-AP5. nih.gov

Sepimostat produces a reversible, concentration-dependent inhibition of both peak and steady-state currents through NMDA receptors. nih.gov The potency of this inhibition, as measured by the half-maximal inhibitory concentration (IC₅₀), is influenced by the membrane voltage. nih.govmdpi.com At a hyperpolarized potential, the compound shows a higher potency. nih.govnih.gov

Concentration-Dependent Inhibition of NMDA Receptors by Sepimostat
Holding VoltageCurrent ComponentIC50 Value (µM)Hill Coefficient
-80 mVNot Specified3.5 ± 0.3Not Specified
+30 mVPeak3.5 ± 0.80.9 ± 0.1
Steady-State5.8 ± 1.50.9 ± 0.1

The inhibitory action of sepimostat on NMDA receptors demonstrates a complex voltage dependence, comprising both voltage-dependent and voltage-independent components. nih.govnih.govmdpi.com At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent component of the block is dominant. nih.govnih.gov This component is characteristic of charged molecules that enter and bind within the channel's electrical field. mdpi.com Conversely, at depolarized potentials, the voltage-independent action becomes more significant. nih.gov Studies have also shown that sepimostat does not compete with magnesium ions (Mg²⁺) for its binding site within the channel pore at a holding voltage of -30 mV, indicating distinct sites of action. nih.govmdpi.com

The dual nature of sepimostat's voltage dependence suggests that it interacts with two distinct sites within the NMDA receptor: a shallow site and a deep site. nih.govnih.govdntb.gov.ua The binding to the shallow, more external site is responsible for the voltage-independent component of inhibition. nih.govnih.gov The binding to the deep site, located further within the channel pore and the membrane's electrical field, mediates the voltage-dependent inhibition. nih.govnih.gov Sepimostat exhibits a much higher affinity for the shallow external site than for the deep site within the channel pore. nih.govmdpi.com This explains why the voltage-dependent effects are most prominent at hyperpolarized potentials, which energetically favor the movement of the positively charged molecule into the channel. nih.govmdpi.com

Binding Constants for Sepimostat at NMDA Receptor Sites
Binding SiteAssociated InhibitionBinding Constant (K)
Shallow (External)Voltage-Independent (Kvi)7 ± 1 µM
Deep (Channel Pore)Voltage-Dependent (Kvd)~130 µM

Characterization of NMDA Receptor Inhibition Kinetics

Analysis of "Foot-in-the-Door" Open Channel Block Mechanism

Sepimostat's interaction with the NMDA receptor is characterized by a "foot-in-the-door" open channel block. nih.gov This mechanism is a form of voltage-dependent inhibition that occurs when the compound enters and occludes the ion channel pore while it is in the open state, thereby preventing its closure. nih.govmdpi.com Electrophysiological studies on native NMDA receptors in rat hippocampal CA1 pyramidal neurons provide clear evidence for this model. At a hyperpolarized holding voltage of -80 mV, the application of sepimostat leads to the appearance of pronounced tail currents and overshoots, which are hallmark indicators of a fast "foot-in-the-door" blockade. nih.govresearchgate.netnih.gov

This activity suggests that sepimostat binds to a deep site within the channel pore. nih.govnih.gov The voltage-dependent nature of this block is dominant at hyperpolarized potentials, which facilitate the entry of the positively charged molecule into the channel. nih.govnih.gov By physically obstructing the pore, the "foot-in-the-door" mechanism implies that the blocker prevents the channel gate from closing, effectively locking the receptor in an open, but non-conductive, state. mdpi.com This is distinct from a trapping block, where the molecule would remain bound within the channel after it closes. mdpi.com Structurally, sepimostat is similar to nafamostat (B1217035), another compound that has been previously described as a "foot-in-the-door" NMDA receptor channel blocker. nih.gov

Agonist-Dependent, Non-Competitive Voltage-Independent Inhibition

In addition to its voltage-dependent channel block, sepimostat also exhibits a voltage-independent mode of inhibition. nih.govnih.gov This action is attributed to the compound's interaction with a second, shallower binding site on the NMDA receptor. nih.govnih.gov A key feature of this voltage-independent inhibition is its dependence on agonist concentration. Studies have shown that the inhibitory effect of sepimostat is significantly attenuated when the concentration of the agonist, NMDA, is increased. nih.govresearchgate.netnih.gov

While this behavior is often characteristic of competitive antagonism, further investigation revealed that sepimostat's action is non-competitive. nih.govresearchgate.net Unlike a true competitive antagonist, which would be completely displaced by high concentrations of the agonist, the inhibition by sepimostat remains significant even at high NMDA concentrations, particularly at depolarized voltages where the voltage-independent effect is more prominent. nih.gov This indicates that sepimostat does not bind to the agonist recognition site itself but rather to an allosteric site from which it exerts its inhibitory effect. nih.gov Therefore, sepimostat demonstrates a dual mechanism of NMDA receptor inhibition: a voltage-dependent "foot-in-the-door" block of the open channel and a separate, agonist-dependent but non-competitive, voltage-independent inhibition. nih.gov

Modulation of Ionotropic Glutamate Receptors Beyond NMDA

The modulatory activity of sepimostat extends to AMPA receptors, where it displays a notable preference for a specific subtype. It primarily acts on calcium-permeable AMPA receptors (CP-AMPARs), which are typically characterized by the absence of the edited GluA2 subunit. nih.govfrontiersin.org

Inhibition of Calcium-Permeable AMPA Receptors (CP-AMPARs)

Sepimostat has been shown to preferentially inhibit CP-AMPARs over their calcium-impermeable counterparts. frontiersin.org Research identifies it as a channel blocker of these receptors, with inhibitory concentrations in the micromolar range. frontiersin.org

Using the whole-cell patch-clamp method on isolated neurons, the inhibitory activity of sepimostat against CP-AMPARs has been quantified. frontiersin.org It demonstrates inhibitory potency with an IC50 value in the range of 30–60 µM. frontiersin.org The mechanism of this inhibition is consistent with a channel block, where the molecule enters and occludes the ion pore, thereby preventing ion flux. frontiersin.org

A defining characteristic of sepimostat's action on CP-AMPARs is its ability to become trapped within the channel. researchgate.netfrontiersin.orgresearchgate.net This trapping block mechanism occurs when the blocker enters the open channel and remains bound, or "trapped," inside the pore after the channel closes upon agonist dissociation. nih.gov Experimental data illustrates this phenomenon clearly; sepimostat exhibits slow washout kinetics, and its inhibitory effect persists through brief, agonist-free periods. researchgate.net For instance, after a 10-second pause in agonist application, the blocking effect is still present, demonstrating trapping. researchgate.net However, the molecule can slowly escape from the closed channel, as a longer pause of 100 seconds allows for the relief of the block. researchgate.net This use-dependent inhibition means the block accumulates with repeated receptor activation. nih.gov

Activity Against Calcium-Impermeable AMPA Receptors (CI-AMPARs)

In contrast to its effects on CP-AMPARs, sepimostat demonstrates poor activity against calcium-impermeable AMPA receptors (CI-AMPARs). researchgate.netfrontiersin.org These receptors typically contain the edited GluA2 subunit, which renders the channel impermeable to calcium ions. frontiersin.org While other related amidine-containing compounds, such as furamidine (B1674271) and DAPI, show activity against CI-AMPARs, sepimostat's inhibitory action is substantially weaker, highlighting its selectivity for the GluA2-lacking CP-AMPAR subtype. frontiersin.org

Data Tables

Table 1: Inhibitory Characteristics of Sepimostat on Glutamate Receptors

Receptor Subtype Mechanism of Action Key Characteristics IC50
NMDA Receptor "Foot-in-the-Door" Open Channel Block Voltage-dependent, evidenced by tail currents. nih.govnih.gov 3.5 ± 0.3 µM (at -80 mV) nih.govnih.gov
NMDA Receptor Non-Competitive Inhibition Voltage-independent, agonist-dependent. nih.gov 3.5 ± 0.8 µM (peak, at +30 mV) mdpi.com
CP-AMPAR Trapping Channel Block Use-dependent, slow washout kinetics. frontiersin.orgresearchgate.net 30-60 µM frontiersin.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Sepimostat dimethanesulfonate
N-methyl-D-aspartate (NMDA)
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
Nafamostat
D-AP5 ((2R)-amino-5-phosphonopentanoic acid)
Furamidine

Interaction with Acid-Sensing Ion Channels (ASICs)

Sepimostat is one of several cationic compounds, including nafamostat and diminazene, that block Acid-Sensing Ion Channels (ASICs). These channels are neuronal receptors for extracellular protons and are implicated in various physiological and pathological processes. The inhibitory action of sepimostat on ASICs is characterized by its voltage dependence, subtype specificity, and a pore-blocking mechanism.

The inhibition of native ASICs by sepimostat is voltage-dependent, a characteristic that provides evidence of its binding within the channel pore. uliege.be In studies on native ASICs in rat giant striatal interneurons, sepimostat inhibited pH 6.5-induced currents with an IC50 value of 2.4 ± 0.3 μM when measured at a holding voltage of -80 mV. uliege.be This dependence on membrane potential is a key feature of open-channel blockers, where the electrical field across the membrane influences the binding affinity of the charged inhibitor molecule within the pore.

Table 1: Inhibitory Activity of Sepimostat and Related Compounds on Native ASICs Data from pH 6.5-induced currents in rat striatal interneurons at -80 mV holding voltage.

CompoundIC50 (μM)
Sepimostat 2.4 ± 0.3
Nafamostat0.78 ± 0.12
Diminazene0.40 ± 0.09
Camostat (B1201512)Ineffective
Gabexate (B1204611)Ineffective

Research demonstrates that sepimostat exhibits notable specificity for the ASIC1a subtype over the ASIC2a subtype. The inhibitory activity of sepimostat is similar for both native ASICs and recombinant ASIC1a channels. uliege.be However, it is drastically less active against ASIC2a channels. uliege.be This preferential inhibition of ASIC1a, a primary sensor of acidosis in the brain, highlights a specific interaction that is not shared across all ASIC subtypes. This selectivity is also observed with the structurally related compounds nafamostat and diminazene. uliege.be

The mechanism by which sepimostat inhibits ASICs involves a direct block of the channel pore. Molecular modeling studies suggest that sepimostat binds within the channel pore in a region between the amino acid residues Glu 433 and Ala 444. uliege.be The nature of the block is described as a "foot-in-the-door" mechanism. uliege.be This model posits that the inhibitor enters the open channel and prevents its closure without becoming permanently trapped when the channel attempts to close. This is supported by the observation that sepimostat is not trapped in the closed channels. uliege.be

Serine Protease Inhibitory Activity of this compound

Sepimostat is a potent inhibitor of trypsin-like serine proteases, a family of enzymes crucial in processes ranging from digestion to blood coagulation. Its inhibitory profile is characterized by broad-spectrum activity and a competitive mechanism against several key proteases.

Sepimostat (also known as FUT-187) demonstrates inhibitory activity against a wide array of trypsin-like serine proteases. Its efficacy has been quantified through the determination of its inhibition constants (Ki values). The compound acts as a competitive inhibitor for trypsin, pancreatic and plasma kallikrein, plasmin, thrombin, factor Xa, and C1r. However, its mode of inhibition varies for other proteases; it acts as a noncompetitive inhibitor for factor XIIa and an uncompetitive inhibitor for C1s.

A comparative analysis of the Ki values reveals sepimostat's potent and varying affinity for different trypsin-like serine proteases. It is a particularly strong inhibitor of pancreatic kallikrein (Ki = 0.029 μM) and trypsin (Ki = 0.097 μM). Its inhibitory potency is moderate for plasma kallikrein and plasmin, and weaker for thrombin, factor Xa, and C1r. This profile distinguishes it from other serine protease inhibitors and provides a basis for understanding its specific biological effects.

Table 2: Enzymatic Inhibition Profile of Sepimostat (FUT-187) Against Trypsin-Like Serine Proteases

EnzymeInhibition Constant (Ki) in μMMechanism of Inhibition
Trypsin0.097Competitive
Pancreatic Kallikrein0.029Competitive
Plasma Kallikrein0.61Competitive
Plasmin0.57Competitive
Thrombin2.5Competitive
Factor Xa20.4Competitive
Factor XIIa-Noncompetitive
C1r6.4Competitive
C1s-Uncompetitive

Preclinical Pharmacological Profile of Sepimostat Dimethanesulfonate in Disease Models

In vitro Cellular and Tissue-Based Studies

Studies in Rat Hippocampal CA1 Pyramidal Neurons

In studies utilizing rat hippocampal CA1 pyramidal neurons, sepimostat (B35193) has been shown to inhibit native N-methyl-D-aspartate (NMDA) receptors. mdpi.comnih.gov The compound reversibly and in a concentration-dependent manner inhibited both the peak and steady-state components of currents induced by NMDA receptor agonists. mdpi.com

The mechanism of inhibition is complex, demonstrating both voltage-dependent and voltage-independent components. mdpi.comnih.gov This suggests interaction with at least two distinct sites on the NMDA receptor: a shallow, voltage-independent site and a deep, voltage-dependent site within the channel pore. mdpi.comnih.gov At a holding potential of -80 mV, sepimostat inhibited native NMDA receptors with an IC50 of 3.5 ± 0.3 µM. mdpi.comnih.gov The voltage-dependent action points to a "foot-in-the-door" open channel block mechanism. mdpi.com

Inhibition of NMDA Receptors by Sepimostat in Rat Hippocampal CA1 Pyramidal Neurons
ParameterValueHolding Voltage
IC50 (Peak Current)3.5 ± 0.3 µM-80 mV
IC50 (Peak Current)3.5 ± 0.8 µM+30 mV
IC50 (Steady-State)5.8 ± 1.5 µM+30 mV

Studies in Rat Giant Striatal Interneurons

Research on native acid-sensing ion channels (ASICs) in rat giant striatal interneurons revealed that sepimostat acts as an inhibitor. researchgate.net It blocked pH 6.5-induced currents with an IC50 value of 2.4 ± 0.3 μM at a holding voltage of -80 mV. researchgate.net The inhibition by sepimostat was found to be voltage-dependent, indicating that it binds within the channel pore. researchgate.net The compound was not trapped in closed channels, which suggests a "foot-in-the-door" mechanism of action. researchgate.net

Inhibition of Acid-Sensing Ion Channels by Sepimostat in Rat Giant Striatal Interneurons
ParameterValueHolding Voltage
IC502.4 ± 0.3 µM-80 mV

Binding Assays in Fractionated Rat Brain Membranes

Binding assays using fractionated rat brain membranes have demonstrated that sepimostat interacts with the NMDA receptor. Specifically, both sepimostat and its related compound, nafamostat (B1217035), inhibited the binding of [3H]ifenprodil. nih.govnih.gov Ifenprodil (B1662929) is an antagonist that selectively binds to the NR2B subunit of the NMDA receptor. nih.gov This finding suggests that sepimostat's neuroprotective effects may be mediated through antagonism at the ifenprodil-binding site on the NR2B subunit. nih.govnih.gov In these assays, sepimostat exhibited an IC50 value of 29.8 µM for the inhibition of [3H]ifenprodil binding. nih.govresearchgate.net

Inhibition of [3H]ifenprodil Binding by Sepimostat in Fractionated Rat Brain Membranes
ParameterValue
IC5029.8 µM

In vivo Animal Model Efficacy Studies

Neuroprotective Effects in Retinal Excitotoxicity Models

In a rat model of NMDA-induced retinal excitotoxicity, intravitreal injection of sepimostat demonstrated significant, dose-dependent neuroprotective effects. researchgate.netnih.gov NMDA injection typically causes retinal degeneration, characterized by a decreased cell count in the ganglion cell layer (GCL) and reduced thickness of the inner plexiform layer (IPL). researchgate.netnih.gov Simultaneous injection of sepimostat with NMDA completely prevented these morphological changes. researchgate.netnih.gov The protective effects were statistically significant in a dose range of 1 to 100 nmol/eye. researchgate.netnih.gov These findings indicate that sepimostat can protect the retina against excitotoxic degeneration, likely through its NMDA receptor antagonism. nih.govnih.gov

Neuroprotective Effects of Sepimostat in NMDA-Induced Retinal Degeneration in Rats
Treatment GroupGanglion Cell Layer (GCL) Cell CountInner Plexiform Layer (IPL) Thickness (µm)
Vehicle~25~45
NMDA Alone~10~20
NMDA + Sepimostat (1 nmol/eye)~12~25
NMDA + Sepimostat (10 nmol/eye)~25~45
NMDA + Sepimostat (100 nmol/eye)~25~45

Data are approximate values derived from graphical representations in the source material. researchgate.net

Preventive Actions in Experimental Pancreatitis Models

The efficacy of sepimostat was evaluated in a rat model of acute interstitial edematous pancreatitis induced by cerulein, a cholecystokinin (B1591339) analogue. nih.gov Pretreatment with sepimostat at doses of 30 to 300 mg/kg inhibited the key markers of pancreatitis. nih.gov Cerulein infusion led to an 18-fold increase in serum amylase and a 235-fold increase in serum lipase (B570770) activity, both of which were significantly inhibited by sepimostat. nih.gov Furthermore, sepimostat pretreatment reduced pancreatic water content, interstitial edema, inflammatory infiltration, and the vacuolization of acinar cells. nih.gov The study suggested that these protective effects are linked to the inhibition of cathepsin B redistribution from the lysosomal fraction to the zymogen fraction within pancreatic cells. nih.gov

Preventive Effects of Sepimostat in Cerulein-Induced Acute Pancreatitis in Rats
ParameterEffect of Sepimostat Pretreatment
Serum Amylase ActivityInhibited
Serum Lipase ActivityInhibited
Pancreatic Water ContentReduced
Pancreatic Interstitial EdemaInhibited
Inflammatory InfiltrationInhibited
Acinar Cell VacuolizationInhibited
Cathepsin B RedistributionInhibited
Impact on Biochemical Markers of Pancreatic Injury

Sepimostat dimethanesulfonate has demonstrated significant efficacy in mitigating the elevation of key biochemical markers associated with pancreatic injury in preclinical models of acute pancreatitis. In a rat model of acute alcohol-induced pancreatic injury, the administration of sepimostat at doses of 10 and 30 mg/kg prevented the increase in plasma amylase and lipase activities that were otherwise elevated by the combination of caerulein (B1668201) and ethanol (B145695) infusion. nih.gov Notably, in a model of pancreatitis induced by caerulein alone, sepimostat did not prevent the rise in these enzyme activities, suggesting a more pronounced effect in the context of alcohol-related pancreatitis. nih.gov

Another study utilizing a rat model of acute interstitial edematous pancreatitis induced by a supramaximal dose of cerulein, a cholecystokinin analogue, further substantiated these findings. In this model, cerulein infusion led to an 18-fold increase in serum amylase activity and a staggering 235-fold increase in serum lipase activity compared to normal controls. nih.gov Pretreatment with sepimostat mesilate (FUT-187) at doses ranging from 30 to 300 mg/kg effectively inhibited these dramatic increases in serum amylase and lipase activities. nih.gov

These findings indicate that this compound can effectively counteract the systemic release of pancreatic enzymes that are a hallmark of acute pancreatitis, pointing to its protective effect on the pancreatic acinar cells.

Table 1: Effect of Sepimostat on Biochemical Markers in a Rat Model of Alcohol-Induced Pancreatitis nih.gov

Treatment GroupPlasma Amylase ActivityPlasma Lipase Activity
Control (Caerulein + Ethanol)IncreasedIncreased
Sepimostat (10 mg/kg)Prevented IncreasePrevented Increase
Sepimostat (30 mg/kg)Prevented IncreasePrevented Increase

Table 2: Effect of Sepimostat Mesilate (FUT-187) on Biochemical Markers in a Rat Model of Cerulein-Induced Pancreatitis nih.gov

Treatment GroupSerum Amylase Activity Increase (fold-change from normal)Serum Lipase Activity Increase (fold-change from normal)
Cerulein Infusion18235
Sepimostat Mesilate (30-300 mg/kg) + CeruleinInhibitedInhibited
Histopathological Assessment of Pancreatic Oedema

In addition to its effects on biochemical markers, this compound has been shown to ameliorate the histopathological changes characteristic of acute pancreatitis, particularly pancreatic oedema. In the rat model of acute alcohol-induced pancreatic injury, where caerulein and ethanol infusion aggravated pancreatic interstitial oedema, oral administration of sepimostat at a dose of 30 mg/kg suppressed this histological change. nih.gov

Similarly, in the study of cerulein-induced acute pancreatitis, one of the key pathological findings was an elevated pancreatic water content, indicative of oedema, along with interstitial edema observed upon histological examination. nih.gov Pretreatment with sepimostat mesilate (FUT-187) at doses of 30 to 300 mg/kg effectively inhibited the development of pancreatic interstitial edema. nih.gov The study also noted other histological improvements, including reduced inflammatory infiltration and vacuolization of acinar cells. nih.gov

These histopathological findings provide direct evidence of the protective effect of this compound on the pancreatic tissue, demonstrating its ability to reduce the fluid accumulation and tissue damage associated with the inflammatory response in acute pancreatitis.

Table 3: Histopathological Effects of Sepimostat in a Rat Model of Alcohol-Induced Pancreatitis nih.gov

Treatment GroupPancreatic Interstitial Oedema
Control (Caerulein + Ethanol)Aggravated
Sepimostat (30 mg/kg)Suppressed

Table 4: Histopathological Effects of Sepimostat Mesilate (FUT-187) in a Rat Model of Cerulein-Induced Pancreatitis nih.gov

Treatment GroupPancreatic Interstitial EdemaPancreatic Water Content
Cerulein InfusionPresentElevated
Sepimostat Mesilate (30-300 mg/kg) + CeruleinInhibitedInhibited

Structure Activity Relationships Sar and Analogous Compound Analysis

Comparative Structural Analysis with Related Amidine and Guanidine (B92328) Compounds

Sepimostat (B35193) belongs to a class of serine protease inhibitors characterized by the presence of positively charged amidine or guanidine groups, which are crucial for their inhibitory mechanism. mdpi.com These compounds often mimic the natural substrates of trypsin-like serine proteases, such as arginine or lysine (B10760008). tandfonline.com

Sepimostat is an orally active derivative of nafamostat (B1217035). nih.govnih.gov Both molecules share a common (6-carbamimidoylnaphthalen-2-yl) benzoate (B1203000) core structure. mdpi.comnih.gov The primary structural difference lies in a key functional group: nafamostat possesses a guanidine group, whereas sepimostat features a 4,5-dihydro-1H-imidazol-2-ylamino group in the same position. mdpi.comnih.govfrontiersin.org This substitution renders sepimostat a monocationic analogue of the dicationic nafamostat. frontiersin.org

This seemingly minor alteration has significant consequences for their biological activity. In studies on N-methyl-D-aspartate (NMDA) receptors, nafamostat is a significantly more potent inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 0.20 ± 0.04 µM, compared to 3.5 ± 0.3 µM for sepimostat. nih.gov Despite this difference in potency, both compounds are believed to exert their neuroprotective effects by acting as antagonists at the ifenprodil-binding site of the NR2B subunit of the NMDA receptor. nih.govmedchemexpress.com Both sepimostat and nafamostat have also demonstrated neuroprotective effects against NMDA-induced retinal degeneration in animal models. nih.govresearchgate.net

Research into nafamostat derivatives has shown that modifications to the core structure can further modulate activity. For instance, in silico analysis and subsequent experimental validation revealed that adding methyl or chloro groups to the nafamostat structure could enhance its antiviral activity against SARS-CoV-2. nih.gov

FeatureSepimostatNafamostat
Core Structure (6-carbamimidoylnaphthalen-2-yl) benzoate(6-carbamimidoylnaphthalen-2-yl) benzoate
Key Functional Group 4,5-dihydro-1H-imidazol-2-ylaminoGuanidine
Cationic State Monocationic frontiersin.orgDicationic
NMDA Receptor Inhibition (IC₅₀) 3.5 ± 0.3 µM nih.gov0.20 ± 0.04 µM nih.gov
Neuroprotection (Retina) Effective nih.govresearchgate.netEffective nih.govresearchgate.net
Pancreatitis Model Efficacy Effective nih.govEffective nih.gov

A broader comparison with other amidine and guanidine-containing compounds further clarifies sepimostat's SAR. These compounds, while structurally related through their aromatic cores and charged nitrogenous groups, exhibit diverse pharmacological profiles, particularly in their interaction with NMDA and AMPA receptors. mdpi.comfrontiersin.org

Camostat (B1201512) : A fellow serine protease inhibitor, camostat was found to be practically ineffective as an NMDA receptor inhibitor. nih.govresearchgate.net It also showed no activity on AMPA receptors and was less effective than sepimostat in a model of alcohol-induced pancreatitis. frontiersin.orgoup.comnih.gov

Gabexate (B1204611) : This compound inhibits NMDA receptors through a mostly voltage-independent and non-competitive mechanism. mdpi.comnih.gov However, unlike sepimostat and nafamostat, it did not show protective effects in models of NMDA-induced retinal damage and was inactive on AMPA receptors. nih.govfrontiersin.orgresearchgate.netnih.gov

Furamidine (B1674271) and Pentamidine : These diarylamidine compounds are strongly voltage-dependent NMDA receptor inhibitors and are significantly more active at the receptor's deep binding site compared to sepimostat. mdpi.comnih.gov Pentamidine is also distinguished by its ability to become partially trapped in the NMDA receptor channel. mdpi.comresearchgate.net

DAPI : Known primarily as a fluorescent stain, DAPI acts as a completely voltage-independent inhibitor of NMDA receptors. mdpi.comnih.gov

A study on AMPA receptors found that sepimostat, nafamostat, furamidine, pentamidine, and DAPI were active inhibitors, particularly of calcium-permeable AMPA receptors, whereas camostat and gabexate were inactive. frontiersin.orgnih.gov Notably, sepimostat exhibited a "trapping" mechanism in the closed channel of calcium-permeable AMPA receptors. frontiersin.orgnih.gov

CompoundClassNMDA Receptor InhibitionAMPA Receptor Inhibition
Sepimostat Serine Protease InhibitorModerate, mixed voltage-dependence mdpi.comnih.govActive, trapping block frontiersin.orgnih.gov
Nafamostat Serine Protease InhibitorPotent, strongly voltage-dependent mdpi.comnih.govActive frontiersin.org
Gabexate Serine Protease InhibitorWeak, voltage-independent mdpi.comnih.govInactive frontiersin.orgnih.gov
Camostat Serine Protease InhibitorIneffective nih.govresearchgate.netInactive frontiersin.orgnih.gov
Furamidine DiarylamidinePotent, strongly voltage-dependent mdpi.comnih.govActive frontiersin.org
Pentamidine DiarylamidinePotent, strongly voltage-dependent mdpi.comnih.govActive, potentiates some currents frontiersin.org
DAPI DiarylamidineModerate, voltage-independent mdpi.comnih.govActive frontiersin.org

Identification of Key Pharmacophoric Features for Receptor Affinity and Selectivity

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a biological target. dovepress.comwikipedia.org For sepimostat, these features are primarily its basic groups and aromatic systems.

The development of inhibitors for trypsin-like serine proteases frequently involves the incorporation of a strongly basic amidine or guanidine function. tandfonline.comnih.gov This is because these positively charged groups effectively mimic the side chains of lysine and arginine, the natural substrates for these enzymes, allowing them to form strong electrostatic interactions with a highly conserved aspartate residue deep within the enzyme's S1 binding pocket. tandfonline.commdpi.com

Aromatic rings are a fundamental component of the pharmacophore for sepimostat and its analogues. mdpi.com These rigid, planar structures contribute to binding affinity through hydrophobic and π-stacking interactions with aromatic amino acid residues in the target protein. nih.gov Sepimostat possesses a (6-carbamimidoylnaphthalen-2-yl) benzoate core, a structure composed of a fused bicyclic aromatic system (naphthalene) linked via an ester to a second aromatic ring (benzoate). mdpi.comnih.gov

These aromatic systems are crucial for correctly orienting the molecule within the binding site of target enzymes and receptors. For instance, in the context of NMDA receptor inhibition, the aromatic core helps position the charged amidine and dihydro-1H-imidazol-2-ylamino groups for interaction with shallow and deep sites within the receptor's ion channel pore. mdpi.comnih.gov

Molecular Modeling and Docking Studies

While extensive electrophysiological studies have provided significant insight into the mechanisms of action for sepimostat, specific molecular modeling and docking studies for this compound are not widely reported in the reviewed literature. However, the available data allows for strong inferences about its binding.

Studies on NMDA receptor inhibition by sepimostat and related compounds suggest a complex interaction involving at least two distinct sites within the ion channel pore: a "shallow" site responsible for voltage-independent inhibition and a "deep" site near the channel's selectivity filter that mediates voltage-dependent block. mdpi.comnih.govnih.gov Sepimostat exhibits a mixed inhibition profile, suggesting it binds to both sites, though its affinity for the deep site is considerably lower than that of nafamostat, furamidine, and pentamidine. mdpi.comnih.gov The reduced voltage-dependence of sepimostat's action compared to nafamostat is consistent with its reduced positive charge. nih.gov Furthermore, experiments show that sepimostat acts as a "foot-in-the-door" open channel blocker of NMDA receptors, meaning it prevents the channel from closing while bound. mdpi.comnih.govmdpi.com

Methodological Approaches in Sepimostat Dimethanesulfonate Research

Electrophysiological Techniques

Electrophysiological approaches have been central to understanding how sepimostat (B35193) interacts with neuronal receptors at a functional level.

Whole-Cell Patch-Clamp Recordings for Ion Channel Activity

Whole-cell patch-clamp recording is a refined electrophysiological technique that provides detailed insights into the electrical properties of individual neurons. nih.gov This method allows for the measurement of ionic currents flowing across the entire cell membrane, making it invaluable for studying the effects of compounds like sepimostat on ion channel function. nih.govnih.govwikipedia.org

In the context of sepimostat research, whole-cell patch-clamp recordings have been employed on native N-methyl-D-aspartate (NMDA) receptors in rat hippocampal CA1 pyramidal neurons. mdpi.comnih.gov This technique involves forming a high-resistance seal between a glass micropipette and the cell membrane, and then rupturing the membrane patch to gain electrical access to the cell's interior. nih.govwikipedia.org By controlling the voltage across the cell membrane (voltage-clamp), researchers can record the currents generated by the opening and closing of ion channels in response to neurotransmitters and the presence of sepimostat. nih.govmdpi.comnih.gov

Studies have shown that sepimostat inhibits native NMDA receptors in these neurons with an IC50 of 3.5 ± 0.3 µM at a holding voltage of -80 mV. mdpi.comnih.gov The inhibition by sepimostat displays a complex voltage dependence, with both voltage-independent and voltage-dependent components. mdpi.comnih.gov This suggests that sepimostat may interact with the NMDA receptor at multiple sites, including a shallow, external site and a deeper site within the channel pore. mdpi.comnih.gov The voltage-dependent nature of the block is more prominent at hyperpolarized membrane potentials. mdpi.com

Measurement of Tail Currents and Overshoots

The "foot-in-the-door" mechanism of open channel block by sepimostat has been evidenced by the observation of pronounced tail currents and overshoots in whole-cell patch-clamp recordings. mdpi.comnih.gov

Tail Currents: These are ionic currents observed upon the removal of a blocking agent while the activating agonist is still present. nih.govnih.gov In experiments with sepimostat at high concentrations (30 µM) and a holding voltage of -80 mV, significant tail currents were observed, which prolonged the NMDA receptor response. mdpi.com The amplitude of these tail currents was 1.3 ± 0.5 relative to the steady-state control response. mdpi.com The characteristic intersection of the control tail currents with the tail currents after co-application of the agonist and sepimostat is a hallmark of a "foot-in-the-door" blocker. mdpi.com

Overshoots: An overshoot is an increase in current amplitude above the control level that occurs after the removal of a channel blocker in the continuous presence of the agonist. mdpi.com This phenomenon was also observed with 30 µM sepimostat. mdpi.com The amplitude of the overshoot relative to the steady-state control response was 1.8 ± 0.3. mdpi.com This overshoot suggests that sepimostat prevents the desensitization of the NMDA receptor, leading to a shift in the equilibrium of channel activation towards the open state upon its removal. mdpi.com

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor target. nih.govrevvity.co.jp These assays utilize a radiolabeled ligand to quantify the binding affinity of an unlabeled compound, such as sepimostat.

In the investigation of sepimostat, radioligand binding assays have been used to explore its interaction with the NMDA receptor. researchgate.netmedchemexpress.comtargetmol.com Specifically, studies have shown that both sepimostat and the related compound nafamostat (B1217035) inhibit the binding of [3H]ifenprodil to fractionated rat brain membranes. researchgate.net Ifenprodil (B1662929) is a known antagonist of the NR2B subunit of the NMDA receptor. vulcanchem.com This finding suggests that sepimostat exerts its neuroprotective effects through antagonism at the ifenprodil-binding site on the NR2B subunit. researchgate.netmedchemexpress.comtargetmol.com Sepimostat dimethanesulfonate was found to inhibit ifenprodil binding with a Ki value of 27.7 µM. medchemexpress.comtargetmol.commedchemexpress.com

Biochemical Enzyme Inhibition Assays

Sepimostat was initially developed as a serine protease inhibitor. vulcanchem.com Biochemical enzyme inhibition assays are crucial for determining the potency and selectivity of a compound against specific enzymes. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

Research has demonstrated that sepimostat is a broad-spectrum serine protease inhibitor, capable of inhibiting multiple enzymes in this class, including:

Clr and Cls (components of the complement system) vulcanchem.com

Kallikrein vulcanchem.com

Trypsin vulcanchem.com

Plasmin vulcanchem.com

Thrombin vulcanchem.com

The anti-inflammatory effects of sepimostat are thought to be mediated by its interference with these protease-mediated inflammatory cascades. vulcanchem.com

Establishment and Application of Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of a drug candidate before human clinical trials. nih.govmdpi.com

In the context of sepimostat research, animal models of pancreatitis have been utilized. vulcanchem.comresearchgate.net Both sepimostat and nafamostat have demonstrated significant activity in these models. researchgate.net For instance, studies have explored the potential efficacy of sepimostat in alcohol-induced pancreatitis in animal experiments. vulcanchem.com

Furthermore, to investigate the neuroprotective properties of sepimostat, a rat retinal excitotoxicity model was employed. researchgate.netmedchemexpress.comnih.gov In this model, intravitreal injection of NMDA is used to induce retinal damage. researchgate.net Treatment with sepimostat was found to significantly protect the rat retina from this NMDA-induced degeneration, supporting its role as a neuroprotective agent acting via NMDA receptor antagonism. researchgate.netmedchemexpress.com

Animal models are also critical in studying conditions like X-linked hypophosphatemia (XLH), a disease characterized by elevated levels of fibroblast growth factor 23 (FGF23). physiology.orgplos.orgau.dk The Hyp mouse is a widely used animal model for XLH, harboring a deletion in the Phex gene, which leads to increased Fgf23 expression and the characteristic features of the disease. physiology.orgplos.orgmdpi.com While not directly involving sepimostat, these models are crucial for understanding the broader pathological context of diseases where FGF23 plays a role. physiology.orgau.dkmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applied specifically to this compound series)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of a chemical compound based on its molecular structure. jocpr.comwikipedia.orglongdom.orgexcli.de It establishes a mathematical relationship between the physicochemical properties of a series of compounds and their pharmacological effects. jocpr.comwikipedia.org

While the search results indicate that QSAR studies have been conducted on related compounds and in similar therapeutic areas, there is no specific evidence of a QSAR model being developed or applied directly to the this compound series of compounds.

However, research has compared the mechanisms of action of sepimostat with structurally related amidine and guanidine (B92328) compounds like nafamostat, gabexate (B1204611), furamidine (B1674271), pentamidine, diminazene, and DAPI. mdpi.comnih.govdntb.gov.ua These comparative studies, which analyze how small structural differences impact activity, are conceptually related to the principles of SAR (Structure-Activity Relationship) that underpin QSAR modeling. mdpi.comnih.gov For example, the only structural difference between sepimostat and nafamostat is a 4,5-dihydro-1H-imidazol-2-ylamino group in sepimostat versus a guanidine group in nafamostat, yet they exhibit different affinities for the deep binding site of the NMDA receptor. mdpi.comnih.gov Such analyses provide valuable data that could be used to construct a QSAR model in the future to guide the design of new, more potent, or selective analogs.

Future Directions and Unexplored Academic Research Avenues for Sepimostat Dimethanesulfonate

Leveraging Sepimostat (B35193) Dimethanesulfonate as a Probe for Ion Channel Gating Mechanisms

The unique way in which Sepimostat interacts with ion channels makes it a valuable tool for dissecting the molecular mechanics of channel gating. Research has revealed that Sepimostat acts as an open channel blocker, employing a "foot-in-the-door" mechanism. mdpi.comnih.govnih.govnih.govresearchgate.net This means it enters the channel pore when it is open and physically prevents the gate from closing, leading to prolonged channel currents. mdpi.comnih.gov This characteristic can be exploited to study the conformational changes that constitute the channel's gate.

Further research could involve using Sepimostat to:

Investigate the kinetics of channel gating: By observing how Sepimostat's binding and unbinding are affected by different stimuli (e.g., voltage changes, agonist concentrations), researchers can infer the timing and sequence of movements of the protein domains that form the channel gate.

Map the channel pore architecture: Sepimostat's interaction is characterized by a complex voltage dependence, which suggests the presence of at least two binding sites: a shallow, voltage-independent site and a deep, voltage-dependent site within the channel pore. mdpi.comnih.govnih.gov By creating mutations in the amino acids lining the pore and observing the resultant changes in Sepimostat's binding affinity and voltage dependency, the location and properties of these sites can be mapped with greater precision.

Differentiate between gating models: The "foot-in-the-door" mechanism of Sepimostat, which prevents channel closure, can be contrasted with "trapping" blockers that remain bound within the closed channel. mdpi.com This allows for a more nuanced investigation of the allosteric movements involved in channel closing and desensitization. For instance, studies have shown that Sepimostat can prevent channel desensitization, a process distinct from simple closure, offering a way to isolate and study these two gating states. mdpi.comnih.gov

Investigation of Differential Subunit Selectivity in Ion Channels

Sepimostat has demonstrated marked selectivity for specific subunits of different ion channel families, a property that is highly valuable for isolating the physiological roles of distinct channel subtypes.

NMDA Receptors: Sepimostat exhibits a notable preference for NMDA receptors containing the NR2B subunit. vulcanchem.commedchemexpress.comtargetmol.com It is reported to act as an antagonist at the ifenprodil-binding site, which is unique to the NR2B subunit. medchemexpress.comtargetmol.com The inhibition constant (Ki) for this interaction has been measured, providing a quantitative basis for this selectivity. medchemexpress.comtargetmol.com

Acid-Sensing Ion Channels (ASICs): In the case of ASICs, Sepimostat shows significant inhibitory activity against native ASICs and recombinant ASIC1a channels. nih.govresearchgate.net However, it is substantially less effective against ASIC2a channels. nih.govresearchgate.net This differential activity provides a pharmacological tool to distinguish between the functions of ASIC1a-containing and ASIC2a-containing channels in native tissues.

Future research should aim to systematically quantify these selectivities across a broader range of subunits and channel types. This could involve:

Expressing various recombinant ion channel subunit combinations (e.g., different NMDA and ASIC heteromers) in cell lines for detailed patch-clamp analysis.

Determining IC50 and Ki values for each combination to build a comprehensive selectivity profile.

Using this profile to re-examine neural circuits where multiple subunit types are co-expressed, allowing for the deconvolution of their respective contributions to synaptic transmission and plasticity.

Channel TargetSubunit/TypeReported ActivityInhibition Value
NMDA Receptor Native (rat hippocampal)InhibitionIC50: 3.5 ± 0.3 µM mdpi.comnih.gov
NR2B SubunitAntagonism (at Ifenprodil (B1662929) site)Ki: 27.7 µM medchemexpress.comtargetmol.com
ASIC Native (rat striatal)InhibitionIC50: 2.4 ± 0.3 µM nih.govresearchgate.net
Recombinant ASIC1aInhibitionSimilar to native ASICs nih.govresearchgate.net
Recombinant ASIC2aLow InhibitionDrastically less active than against ASIC1a nih.govresearchgate.net

Advanced Computational Modeling for Mechanism Prediction

Computational modeling offers a powerful, predictive approach to complement experimental studies of Sepimostat's mechanism of action. Molecular docking and molecular dynamics simulations can provide insights into the atomic-level interactions between Sepimostat and its target ion channels.

Initial molecular modeling studies have already suggested that Sepimostat binds within the channel pore of ASICs in a manner similar to related compounds like Nafamostat (B1217035) and Diminazene. nih.govresearchgate.net Future computational research could expand upon this by:

Building high-resolution models: Creating detailed models of various ion channel subunits (e.g., NR2B, ASIC1a) in different conformational states (open, closed, desensitized).

Simulating binding dynamics: Running molecular dynamics simulations to predict the precise binding pose of Sepimostat within the channel pore, calculating binding free energies, and identifying the key amino acid residues involved in the interaction. This can help explain its "foot-in-the-door" mechanism and its subunit selectivity.

Predicting the effects of mutations: Using the model to predict how specific mutations in the channel would affect Sepimostat binding. These predictions can then be tested experimentally, creating a feedback loop that refines the model's accuracy.

Guiding analog design: Utilizing the validated model to predict how structural modifications to the Sepimostat molecule would alter its affinity, selectivity, and gating effects, thereby accelerating the development of novel research probes. frontiersin.orgnih.gov

Exploration of Novel Therapeutic Research Targets based on Sepimostat Dimethanesulfonate's Profile

The dual activity of Sepimostat as both a serine protease inhibitor and an ion channel modulator suggests its potential utility in studying complex pathological conditions where both enzymatic and ion channel-mediated processes are implicated. vulcanchem.com Its known targets—serine proteases, NR2B-containing NMDA receptors, and ASIC1a channels—are involved in a variety of diseases, presenting opportunities for new lines of therapeutic inquiry.

Future research could explore its effects in models of:

Ischemic Stroke: Both excessive NMDA receptor activation (excitotoxicity) and ASIC1a channel activity contribute to neuronal damage following a stroke. nih.govvulcanchem.com Sepimostat's ability to antagonize both targets makes it a compelling tool to investigate the interplay between these two pathways in ischemic cell death.

Inflammatory and Neuropathic Pain: ASICs are key sensors of acidic pH associated with inflammation and tissue injury, while NR2B receptors are crucial for central sensitization and the maintenance of chronic pain states. Sepimostat could be used to probe the combined role of these channels in pain signaling. nih.govresearchgate.net

Neurodegenerative Diseases: The neuroprotective effects of Sepimostat, attributed to its NR2B antagonism, could be further investigated in models of diseases characterized by excitotoxicity. vulcanchem.com Its profile could help elucidate the specific contribution of NR2B-mediated signaling to disease progression.

Development of Novel this compound Analogs for Enhanced Selectivity and Potency in Research Settings

While Sepimostat itself is a useful research tool, the development of analogs could provide even more precise probes for biological investigation. By systematically modifying its chemical structure, it may be possible to enhance its desired properties while minimizing off-target effects. The existing knowledge of structurally related amidine and guanidine (B92328) compounds, which show different affinities and mechanisms, provides a solid foundation for such an endeavor. mdpi.comnih.gov

Goals for the development of novel analogs could include:

Enhanced Subunit Selectivity: Modifying the structure to drastically increase the affinity for the NR2B subunit over all other NMDA receptor subunits, or to create an analog that is highly selective for ASIC1a over all other ASIC subtypes.

Tuning Gating Modulation: Altering the molecule's size, shape, or charge distribution to fine-tune its "foot-in-the-door" properties. This could lead to analogs with faster or slower kinetics, or analogs that transition from a "foot-in-the-door" blocker to a "trapping" blocker, providing a set of tools to dissect different aspects of channel gating.

Separating Activities: Designing analogs that selectively inhibit either ion channels or serine proteases. An analog that retains potent NR2B antagonism but has no effect on proteases would be an invaluable tool for isolating the specific consequences of NMDA receptor blockade in complex biological systems.

This rational design approach, guided by computational modeling and a deep understanding of structure-activity relationships, would significantly expand the pharmacological toolkit available for ion channel research.

Q & A

Q. What is the molecular mechanism of Sepimostat dimethanesulfonate as an NMDA receptor antagonist?

this compound selectively antagonizes the NR2B subunit of NMDA receptors by binding to the Ifenprodil-binding site, inhibiting receptor activity with a Ki value of 27.7 µM . This mechanism is validated through competitive receptor-binding assays using radiolabeled ligands (e.g., [³H]Ifenprodil) in vitro. Researchers should replicate these assays under controlled pH and temperature conditions to ensure binding specificity .

Q. What experimental models are commonly used to study this compound’s neuroprotective effects?

The compound is tested in male Sprague-Dawley rats (150–300 g) for retinal excitotoxicity models. Intravitreal injections (1–100 nmol/eye) are administered to assess neuroprotection, with outcomes measured via histological analysis of retinal ganglion cell survival . Methodological consistency in dosing, anesthesia protocols, and post-injection observation periods is critical for reproducibility .

Q. How do researchers determine the optimal dosage range for in vivo studies?

Dose-response curves are established using escalating doses (e.g., 1–100 nmol) in animal models, with efficacy evaluated through behavioral or histological endpoints. Statistical methods like ANOVA are recommended to compare treatment groups against controls, accounting for variability in biological responses .

Advanced Research Questions

Q. How can researchers address contradictions in neuroprotective efficacy across different experimental setups?

Discrepancies may arise from variations in animal strain, administration routes (e.g., intravitreal vs. systemic), or outcome measures. A meta-analysis of existing studies should stratify data by these variables and apply sensitivity analyses to identify confounding factors . For example, retinal models may show higher efficacy due to localized drug delivery compared to systemic models .

Q. What strategies optimize this compound’s selectivity for NR2B over other NMDA receptor subunits?

Advanced structural-activity relationship (SAR) studies using mutagenesis or cryo-EM can identify residue-specific interactions at the Ifenprodil-binding site. Comparative assays with NR2A-specific antagonists (e.g., Ro 25-6981) are essential to validate subunit selectivity .

Q. How should researchers design studies to evaluate synergistic effects with other neuroprotective agents?

Use factorial experimental designs to test combinations with antioxidants (e.g., glutathione) or anti-apoptotic agents. Dose-additivity analyses and isobolograms can distinguish synergistic from additive effects. Ensure pharmacokinetic compatibility, as differing half-lives may skew results .

Q. What methodologies validate the reproducibility of this compound’s Ki value across laboratories?

Cross-lab validation requires standardized protocols for receptor preparation (e.g., membrane fraction purity), ligand concentrations, and assay buffers. Interlaboratory studies with blinded samples and centralized data analysis can minimize technical variability .

Methodological Considerations

  • Data Analysis : Use non-linear regression models (e.g., GraphPad Prism) to calculate Ki values from competitive binding curves. Report confidence intervals to quantify measurement uncertainty .
  • Animal Models : Document strain-specific NMDA receptor expression profiles, as NR2B density varies across brain regions and species .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and sample size justification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.